4-Nitrophenyl phenyl hydrogen phosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10NO6P |
|---|---|
Molecular Weight |
295.18 g/mol |
IUPAC Name |
(4-nitrophenyl) phenyl hydrogen phosphate |
InChI |
InChI=1S/C12H10NO6P/c14-13(15)10-6-8-12(9-7-10)19-20(16,17)18-11-4-2-1-3-5-11/h1-9H,(H,16,17) |
InChI Key |
OHIMRTPHCMVSEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Phosphate Ester Hydrolysis
Non-Enzymatic Hydrolysis of Aryl Phosphate (B84403) Esters
The study of non-enzymatic hydrolysis in solution reveals the intrinsic reactivity of the phosphoester bond and the factors that govern its cleavage. rsc.orglongdom.org These investigations have unveiled a complex mechanistic landscape where the reaction pathway is highly sensitive to the structure of the phosphate ester, its protonation state, and the surrounding environment. rsc.org
The hydrolysis of phosphate esters can proceed through several potential pathways, which are broadly categorized as associative, dissociative, or concerted. rsc.orgillinois.edu
Associative (AN+DN): This pathway involves a two-step process where the nucleophile (a water molecule or hydroxide (B78521) ion) first adds to the phosphorus center to form a discrete, pentacoordinate phosphorane intermediate. illinois.eduacs.org This intermediate then breaks down in a second step, expelling the leaving group.
Dissociative (DN+AN): In this stepwise mechanism, the reaction is initiated by the departure of the leaving group, which generates a highly reactive, trigonal metaphosphate intermediate. rsc.orgfrontiersin.org This transient species is then rapidly captured by a water molecule. This pathway is particularly relevant for the hydrolysis of phosphate monoester dianions with good leaving groups. frontiersin.org
Concerted (ANDN): This mechanism represents a middle ground where bond formation to the nucleophile and bond cleavage to the leaving group occur in a single kinetic step through one transition state. rsc.org The transition state itself can be described as "associative-like" (tight), with significant bond formation, or "dissociative-like" (loose), with extensive bond fission to the leaving group. rsc.orgfrontiersin.org
For phosphate diesters like 4-nitrophenyl phenyl hydrogen phosphate, the mechanism is generally considered to be more associative or concerted in nature, proceeding through a transition state with significant phosphorane character, rather than involving a discrete metaphosphate intermediate. nih.govnih.gov
The rate of phosphate ester hydrolysis is profoundly influenced by pH, as the protonation state of both the phosphate group and the attacking nucleophile (water vs. hydroxide) changes. acs.orgnih.gov
Phosphate Monoesters: The pH-rate profile for the hydrolysis of phosphate monoesters typically shows a rate maximum around pH 4. frontiersin.org Below this pH, the reactive species is the monoanion, which benefits from the phosphoryl group acting as an intramolecular general acid to protonate the leaving group, facilitating its departure. nih.govyoutube.com At very low pH, the neutral species is less reactive. As the pH increases above 4, the concentration of the less reactive dianion increases, causing the rate to decrease. nih.govfrontiersin.org The dianion is significantly less reactive unless it possesses an exceptionally good leaving group. nih.gov
Phosphate Diesters: Phosphate diester anions are generally much more stable to hydrolysis than monoester monoanions. youtube.com Their hydrolysis is often slow in neutral water. frontiersin.org The rate can be significantly accelerated at high pH due to the attack of the more potent hydroxide ion nucleophile. acs.org The absence of an acidic proton on the phosphoryl group of a diester anion means it cannot utilize the intramolecular acid catalysis that accelerates monoester hydrolysis. youtube.com
The stability of the departing alkoxide or phenoxide group is a critical determinant of the hydrolysis rate. This relationship is often quantified using the Brønsted equation, which correlates the rate constant (k) with the pKₐ of the leaving group's conjugate acid (pKₐLG). The slope of this correlation, βlg, provides insight into the degree of P-O bond fission in the transition state.
For the hydrolysis of aryl phosphate esters, a more negative βlg value indicates a greater development of negative charge on the leaving group oxygen in the transition state, signifying more extensive bond cleavage. The 4-nitrophenyl group, with a pKₐ of approximately 7.1-7.2 for its conjugate acid (4-nitrophenol), is an excellent leaving group due to the electron-withdrawing nitro group which stabilizes the resultant phenoxide anion. acs.orgnih.govmdpi.com
Studies on phosphate diester hydrolysis have reported βlg values ranging from -0.64 to -0.97, supporting a transition state where the P-O bond to the leaving group is substantially broken. nih.gov For example, a study on the alkaline phosphatase-catalyzed hydrolysis of a series of methyl phenyl phosphate diesters reported a non-enzymatic βlg value of -0.95 ± 0.08, indicating a highly broken bond to the leaving group in the transition state. nih.gov This high sensitivity to the leaving group's pKₐ is characteristic of reactions where leaving group departure is a key part of the rate-limiting step. acs.org
frontiersin.org| Phosphate Ester Type | Reaction Condition | βlg Value | Interpretation | Reference |
|---|---|---|---|---|
| Phosphate Monoester Dianions | Spontaneous Hydrolysis | -1.23 | Extensive P-O bond fission; dissociative, metaphosphate-like transition state. | |
| Phosphate Monoester Monoanions | Spontaneous Hydrolysis | -0.27 | Less P-O bond fission; consistent with protonation of the leaving group. |
The reaction medium plays a crucial role in modulating the rate of phosphate ester hydrolysis.
Metal Ion Catalysis: Divalent and trivalent metal ions can act as potent catalysts for the hydrolysis of phosphate esters, including aryl phosphates like this compound. nih.gov They can promote hydrolysis through several mechanisms:
Lewis Acid Activation: The metal ion coordinates to an oxygen atom of the phosphoryl group, polarizing the P=O bond and making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. nih.gov
Delivering the Nucleophile: The metal ion can coordinate a water molecule, lowering its pKₐ and effectively delivering a metal-bound hydroxide ion as the nucleophile at neutral pH. nih.gov
Leaving Group Stabilization: The metal ion may also interact with and stabilize the departing anionic leaving group.
Studies using ethyl p-nitrophenyl phosphate have shown that various metal complexes, including those of Co(III), Zn(II), and Eu(III), catalyze hydrolysis with different efficiencies and through transition states with varying degrees of bond cleavage. nih.gov Iron (hydr)oxide nanoparticles have also been shown to catalyze the hydrolysis of 4-nitrophenyl phosphate, with the catalytic activity being dependent on the specific crystal facets exposed. nih.gov
The direct observation and characterization of reaction intermediates in phosphate ester hydrolysis is challenging due to their transient nature. However, their existence is supported by extensive kinetic, stereochemical, and computational evidence. longdom.orgacs.org
Metaphosphate (PO₃⁻): The existence of a free, diffusible monomeric metaphosphate intermediate is the hallmark of a fully dissociative (DN+AN) mechanism. rsc.orgillinois.edu Strong evidence for this intermediate comes from the solvolysis of chiral phosphate monoesters in alcohols, which proceeds with complete racemization, consistent with the formation of an achiral, planar metaphosphate species that is then captured by the solvent. nih.gov This pathway is primarily associated with the hydrolysis of monoester dianions with good leaving groups. frontiersin.org
Phosphorane: Pentacoordinate phosphoranes are the key intermediates in associative (AN+DN) mechanisms. acs.orgresearchgate.net While often too unstable to be observed during the hydrolysis of simple phosphate esters in water, stable acyclic oxyphosphoranes have been prepared and characterized. acs.org For most phosphate diester hydrolysis reactions, the pathway is thought to be a concerted (ANDN) process that proceeds through a single, phosphorane-like transition state rather than a stable intermediate. rsc.orgnih.gov The geometry of this transition state lies on a spectrum between a loose, metaphosphate-like structure and a tight, fully formed phosphorane. rsc.org
Computational chemistry, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of phosphate ester hydrolysis. nih.govrsc.orglongdom.org These theoretical approaches allow for the detailed mapping of potential energy surfaces, providing insights into the structures and energies of reactants, transition states, and intermediates that are often inaccessible experimentally. acs.orgcapes.gov.br
Computational studies have been instrumental in:
Distinguishing Pathways: Calculating the activation barriers for associative, dissociative, and concerted pathways helps to predict the most likely mechanism for a given substrate and reaction condition. longdom.orgacs.org
Characterizing Transition States: The geometry of calculated transition states reveals the extent of bond formation and bond cleavage (i.e., whether the transition state is "loose" or "tight"). nih.govacs.org
Evaluating Environmental Effects: By incorporating solvent models, calculations can explore the influence of the solvent and specific solvating water molecules on the reaction mechanism and energetics. nih.govacs.orgcapes.gov.br
For many phosphate esters, calculations have shown that the energy barriers for associative and dissociative pathways can be very similar, suggesting that the specific environment, such as an enzyme active site, could selectively stabilize one pathway over the other. rsc.orgacs.org
Applications in Biochemical and Enzymatic Assay Development
Development of Chromogenic Substrates for Phosphatase Activity Assays
The core principle behind using p-NPP in phosphatase assays is its enzymatic hydrolysis into 4-nitrophenol (B140041) (pNP) and inorganic phosphate (B84403). wikipedia.org While p-NPP itself is colorless, the product, 4-nitrophenol, converts to the 4-nitrophenolate (B89219) ion under alkaline conditions. medchemexpress.comassaygenie.com This ion imparts an intense yellow color to the solution, which can be measured spectrophotometrically. sigmaaldrich.com
4-Nitrophenyl phosphate is a classic and widely adopted chromogenic substrate for assaying alkaline phosphatase (ALP) activity. caymanchem.comsigmaaldrich.comsweetstudy.com The enzyme, which functions optimally at basic pH levels, catalyzes the hydrolytic cleavage of the phosphate monoester bond in p-NPP. sweetstudy.comnih.gov This reaction releases the phosphate group and 4-nitrophenol. sweetstudy.com In the alkaline buffer system of the assay (e.g., pH 10.5), the liberated 4-nitrophenol is deprotonated to form the yellow-colored p-nitrophenolate anion. nih.govresearchgate.net The rate of color formation is directly proportional to the ALP activity. This principle is extensively used in various applications, including Enzyme-Linked Immunosorbent Assays (ELISAs), where ALP is a common reporter enzyme conjugated to secondary antibodies. caymanchem.comsigmaaldrich.comsigmaaldrich.com
Beyond alkaline phosphatases, p-NPP also serves as a versatile substrate for other classes of enzymes, including protein tyrosine phosphatases (PTPs). wikipedia.orgsigmaaldrich.comnih.gov Although p-NPP is a small, non-proteinaceous molecule and thus considered a generic or non-specific substrate that may not fully mimic physiological conditions, its utility is valued in biochemical research. wikipedia.orgnih.gov It is frequently used in activity assays as a phosphotyrosine-like substrate to measure the general enzymatic activity of PTPs. medchemexpress.com The ease of use and low cost of p-NPP make it a practical tool for initial characterization of PTP activity and for high-throughput screening applications. assaygenie.comnih.gov
The quantification of phosphatase activity using p-NPP relies on accurately measuring the amount of the released product, 4-nitrophenol (pNP). nih.gov The most common strategy is spectrophotometry. assaygenie.comsigmaaldrich.com
The reaction is typically halted, often by adding a strong alkali like sodium hydroxide (B78521) (NaOH), which serves the dual purpose of stopping the enzymatic activity and ensuring the pH is sufficiently alkaline for the complete conversion of pNP to the p-nitrophenolate anion. medchemexpress.comnih.gov The absorbance of this yellow product is then measured at its maximum absorbance wavelength (λmax), which is approximately 405 nm. wikipedia.orgmedchemexpress.comcaymanchem.com The concentration of the product can be calculated using the Beer-Lambert law and the known molar extinction coefficient (ε) of p-nitrophenolate, which is approximately 1.8 x 10⁴ M⁻¹cm⁻¹. sigmaaldrich.comnih.govneb.com
For more precise and specific quantification, especially when samples may contain interfering substances, High-Performance Liquid Chromatography (HPLC) can be employed. nih.govpsu.edu Paired-ion, reversed-phase HPLC methods can effectively separate 4-nitrophenol from the unreacted 4-nitrophenyl phosphate substrate and other potential contaminants, allowing for its distinct detection and quantification. nih.govpsu.edunih.gov
| Parameter | Details | Source(s) |
| Analyte | 4-nitrophenol (pNP) / 4-nitrophenolate | wikipedia.orgmedchemexpress.com |
| Detection Method | Spectrophotometry | assaygenie.comsigmaaldrich.com |
| Wavelength (λmax) | ~405 nm | wikipedia.orgmedchemexpress.comcaymanchem.com |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | nih.govneb.com |
| Alternative Method | High-Performance Liquid Chromatography (HPLC) | nih.govpsu.edunih.gov |
| Reaction Stop Reagent | Sodium Hydroxide (NaOH) or other strong base | medchemexpress.comnih.govnih.gov |
Enzyme Kinetics and Inhibitor Screening with Aryl Phosphate Substrates
The p-NPP assay is a fundamental tool not only for detecting enzyme activity but also for conducting detailed kinetic studies and for screening potential enzyme inhibitors.
The p-NPP assay is well-suited for determining key enzyme kinetic parameters that describe an enzyme's efficiency and its affinity for a substrate. nih.govresearchgate.net By measuring the initial reaction velocity at various concentrations of p-NPP, researchers can calculate:
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. libretexts.orgniscpr.res.in
kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time, calculated as Vmax / [Enzyme Concentration]. libretexts.orgniscpr.res.in
These parameters are crucial for comparing the catalytic efficiencies of different enzymes or the same enzyme under varying conditions, such as different pH levels or in the presence of various buffers. niscpr.res.innih.gov For example, studies on calf intestinal alkaline phosphatase have shown how these kinetic constants change significantly with the type of buffer used. niscpr.res.in
| Enzyme | Buffer (pH) | Km (M) | Vmax (µmoles min⁻¹ unit⁻¹) | kcat (s⁻¹) | Source(s) |
| Calf Intestinal Alkaline Phosphatase | 50 mM Tris-HCl (pH 11) | 7.6 x 10⁻⁴ | 3.12 | 82.98 | niscpr.res.in |
| Calf Intestinal Alkaline Phosphatase | 100 mM Glycine-NaOH (pH 9.5) | 4.0 x 10⁻⁴ | 1.6 | 42.55 | niscpr.res.in |
The p-NPP assay provides a straightforward and effective method for identifying and characterizing phosphatase inhibitors. nih.govresearchgate.net The assay is performed in the presence and absence of a potential inhibitory compound. A reduction in the rate of 4-nitrophenol production indicates inhibition of the enzyme. nih.gov This approach is widely used in high-throughput screening (HTS) to test large libraries of compounds for inhibitory activity. assaygenie.com Furthermore, by measuring the enzyme's activity across a range of inhibitor concentrations, one can determine the inhibitor's potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov This methodology has been used to characterize the inhibitory effects of various compounds, such as okadaic acid on protein phosphatases and phenylalanine on alkaline phosphatase. sweetstudy.comnih.gov
Biomimetic Models and Artificial Enzyme Design for Phosphate Cleavage
The cleavage of the phosphodiester bond is a fundamental reaction in biology, central to the function of nucleases and phosphatases. The remarkable efficiency of these natural enzymes, which often utilize metal ion cofactors in their active sites, has inspired the development of synthetic small-molecule catalysts that mimic their function. These artificial enzymes, or biomimetic models, are crucial tools for elucidating the detailed mechanisms of phosphoryl transfer reactions and for creating novel catalysts for applications ranging from molecular biology to the degradation of organophosphate pollutants. nih.govkoreascience.krnih.gov The design of these mimics often centers on creating a specific coordination environment that can bind a phosphate ester substrate, such as 4-nitrophenyl phenyl hydrogen phosphate, and activate it for hydrolysis. nih.gov
The primary strategy in designing artificial phosphoesterases is to replicate the key features of the active sites of natural metalloenzymes. nih.govnih.gov This involves the synthesis of organic ligands that position one or more metal ions to interact with the phosphate ester substrate. The most common and effective designs often feature dinuclear metal centers, where two metal ions work cooperatively to catalyze the cleavage reaction. researchgate.netrsc.org
A variety of metal ions have been successfully incorporated into these mimics, including transition metals like zinc(II), copper(II), and cobalt(II), as well as lanthanide(III) ions. researchgate.netacs.orgnih.gov Zinc(II) is a particularly popular choice as it is a strong, non-redox-active Lewis acid, mirroring its role in many biological hydrolases. nih.gov Dinuclear zinc(II) complexes based on pyrazolate ligands have been synthesized and studied as functional models of phosphoesterases. nih.gov Similarly, dinuclear cobalt(II) complexes have been prepared to serve as both functional and spectroscopic models for cobalt-substituted enzymes. acs.org
Lanthanide(III) ions (e.g., La³⁺, Eu³⁺, Ce³⁺) have also proven to be potent catalysts for phosphate diester hydrolysis. acs.orgnih.gov Their large ionic radii and high charge density allow them to effectively stabilize the negatively charged transition state of the hydrolysis reaction. acs.org For instance, lanthanide(III) cryptate complexes, where the metal ion is encapsulated by a macrobicyclic ligand, are effective catalysts for the hydrolysis of the model substrate bis(4-nitrophenyl) phosphate (BNPP), a close structural analog of this compound. nih.gov
The synthesis of these mimics involves the multi-step preparation of complex organic ligands designed to create a specific coordination geometry. These ligands can range from acyclic polyamino polyalcohols to macrocycles and cryptands that create a cavity for metal binding. acs.orgnih.gov For example, dinuclear lanthanide hydroxo complexes have been formed with the ligand bis-Tris propane (B168953) (BTP), demonstrating activity in BNPP hydrolysis. acs.org The table below summarizes several designs of metal-based phosphoesterase mimics.
Table 1: Examples of Metal-Based Phosphoesterase Mimic Designs
| Catalyst Type | Metal Ion(s) | Ligand Type | Target Substrate Example | Reference |
|---|---|---|---|---|
| Dinuclear Complex | Zn(II) | Pyrazolate-based | 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) | nih.gov |
| Dinuclear Complex | Co(II) | Phenol-based with pyridyl arms | bis(2,4-dinitrophenyl) phosphate | acs.org |
| Dinuclear Complex | La(III), Eu(III), etc. | bis-Tris propane (BTP) | bis(4-nitrophenyl) phosphate (BNPP) | acs.org |
| Mononuclear Cryptate | La(III), Eu(III), Ce(III) | Cryptand (2.2.1) | bis(4-nitrophenyl) phosphate (BNPP) | nih.gov |
The catalytic efficacy of these synthetic mimics is typically evaluated by measuring the rate of hydrolysis of a model phosphate ester substrate. Unsymmetrical diesters like this compound, or more commonly, symmetrical diesters like bis(4-nitrophenyl) phosphate (BNPP), are used because the release of the 4-nitrophenolate anion can be easily monitored by UV-Vis spectroscopy. acs.orgrsc.org
The generally accepted mechanism for hydrolysis catalyzed by these metal complexes involves several key steps. koreascience.krlibretexts.org First, a water molecule coordinated to the metal center is deprotonated to form a potent metal-bound hydroxide nucleophile. This nucleophile then attacks the electrophilic phosphorus atom of the substrate, which is also coordinated to the metal center(s), leading to a pentavalent transition state or intermediate. libretexts.orgrsc.org The coordination to the Lewis acidic metal ion polarizes the P-O bond, making the phosphorus more susceptible to nucleophilic attack and stabilizing the developing negative charge of the transition state. acs.org Finally, the leaving group (e.g., phenoxide or 4-nitrophenoxide) departs, and the product is released, regenerating the catalyst for another cycle.
Dinuclear complexes are often significantly more active than their mononuclear counterparts. researchgate.net This enhanced reactivity is attributed to the ability of the two metal ions to act cooperatively. One metal ion can activate the phosphate substrate through Lewis acid interaction, while the other metal ion generates the nucleophilic hydroxide species. nih.gov In some proposed mechanisms, the two metal ions may bridge the phosphate ester, providing a double Lewis acid activation. researchgate.net
The catalytic activity of these artificial enzymes can be dramatic. Lanthanide(III) ions have been shown to produce rate enhancements of over 10⁷-fold for the hydrolysis of phosphate monoesters. acs.org For diesters like BNPP, lanthanide(III) cryptate complexes show significant catalytic activity, with the rate increasing with the Lewis acidity of the metal ion (La³⁺ < Ce³⁺ < Eu³⁺). nih.gov The observed first-order rate constant (k₁) for BNPP hydrolysis by a europium(III) cryptate was measured at 1.5 x 10⁻⁴ s⁻¹ at 50 °C and pH 8.5. nih.gov The table below presents kinetic data for the hydrolysis of model phosphate esters by various artificial enzyme systems.
Table 2: Catalytic Activity of Selected Artificial Enzymes in Phosphate Ester Hydrolysis
| Catalyst System | Substrate | pH | Temperature (°C) | Observed Rate Constant (k) or Rate Enhancement | Reference |
|---|---|---|---|---|---|
| Eu(III)-(2.2.1) Cryptate | bis(4-nitrophenyl) phosphate | 8.5 | 50 | k₁ = 1.5 x 10⁻⁴ s⁻¹ | nih.gov |
| Ce(III)-(2.2.1) Cryptate + H₂O₂ | bis(4-nitrophenyl) phosphate | - | 50 | k₁ = 1.6 x 10⁻³ s⁻¹ | nih.gov |
| Dinuclear La(III)-BTP Complex | bis(4-nitrophenyl) phosphate | 7-9 | 25 | Rate decreases with metal ion size: La > Pr > Nd > Eu | acs.org |
| Trivalent Lanthanide Ions | 8-Quinolyl phosphate | 7.0 | 25 | > 10⁷-fold rate enhancement | acs.org |
These studies demonstrate that carefully designed metal complexes can serve as highly effective functional mimics of natural phosphoesterases, providing both mechanistic insights and a foundation for the development of practical catalysts for phosphate ester cleavage. nih.gov
Advanced Analytical and Structural Research of Phosphate Esters
Spectroscopic Analysis in Mechanistic Elucidation and Product Monitoring
Spectroscopy is a cornerstone in the study of phosphate (B84403) ester reactions, offering real-time insights into reaction kinetics and detailed structural information about the molecules involved.
UV-Vis spectrophotometry is a widely utilized technique for monitoring the hydrolysis of 4-Nitrophenyl phosphate (pNPP). This method leverages the distinct spectral properties of the hydrolysis product, 4-nitrophenol (B140041) (pNP).
Principle of Detection The substrate, 4-Nitrophenyl phosphate, is a colorless compound. However, upon hydrolysis, it yields inorganic phosphate and 4-nitrophenol. wikipedia.org Under alkaline conditions (pH > 7), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which is a vibrant yellow species. sciencellonline.comresearchgate.net This ion exhibits a strong absorbance maximum at approximately 405 nm. wikipedia.orgroche.com The intensity of the yellow color, and thus the absorbance at this wavelength, is directly proportional to the concentration of the 4-nitrophenolate product.
Applications in Research This chromogenic property is extensively used in biochemical assays to measure the activity of enzymes such as alkaline and acid phosphatases. wikipedia.orgsciencellonline.com By monitoring the increase in absorbance at 405 nm over time, researchers can determine the rate of the enzymatic reaction. ukessays.com This allows for the study of enzyme kinetics, including the determination of key parameters like the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax). ukessays.com
The molar absorptivity of 4-Nitrophenyl phosphate itself has been determined to be approximately 9867 L·mol⁻¹·cm⁻¹ at 311 nm in 10 mmol/L NaOH at 25°C, which can be useful for its own quantification when separated from its products. nih.gov
| Compound | State | Maximum Wavelength (λmax) | Appearance | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl phosphate (pNPP) | Substrate | ~311 nm | Colorless | nih.gov |
| 4-Nitrophenolate | Product (alkaline pH) | ~405 nm | Yellow | wikipedia.orgroche.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of 4-Nitrophenyl phosphate and for investigating the mechanisms of its reactions. ³¹P NMR is particularly valuable due to its direct observation of the phosphorus nucleus at the heart of the ester.
Structural Confirmation ¹H and ¹³C NMR spectra provide detailed information about the phenyl ring structure, while ³¹P NMR confirms the nature of the phosphate group. The ³¹P nucleus is highly suitable for NMR studies due to its 100% natural abundance and spin of ½, resulting in sharp, easily interpretable signals. mdpi.comoxinst.com The chemical shift of the phosphorus atom is highly sensitive to its bonding environment, allowing for clear differentiation between the reactant ester and its hydrolysis products. rsc.org
Mechanistic Studies NMR is instrumental in tracking reaction pathways. For instance, in hydrolysis studies, ³¹P NMR can be used to monitor the disappearance of the signal corresponding to 4-Nitrophenyl phosphate and the simultaneous appearance of a new signal corresponding to the inorganic phosphate product. rsc.orgacs.org This allows for the quantitative analysis of reaction progress and the identification of potential phosphorylated intermediates. By observing coupling patterns and changes in chemical shifts, researchers can infer details about the transition state and the roles of catalysts or solvent molecules in the reaction. nih.govhuji.ac.il Quantitative ³¹P NMR (qNMR) can be employed for the precise measurement of reactant and product concentrations without the need for chromogenic properties. mdpi.com
| Nucleus | Solvent | pH | Chemical Shifts (ppm) | Reference |
|---|---|---|---|---|
| ¹H NMR | D₂O | 7.4 | 7.31, 7.33, 8.21, 8.23 | nih.gov |
| ¹³C NMR | D₂O | 7.4 | 122.64, 122.69, 144.54, 163.01, 163.07 | nih.gov |
| ³¹P NMR | Chemical shift is highly dependent on pH and counter-ions, but typically falls within the phosphate ester region. | mdpi.comrsc.org |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating 4-Nitrophenyl phosphate from its precursors, impurities, and reaction products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of 4-Nitrophenyl phosphate. A common impurity in commercial batches is free 4-nitrophenol, the hydrolysis product. nih.govnih.gov
Methodology A frequently used method is paired-ion, reversed-phase HPLC. This technique can effectively separate the more polar 4-Nitrophenyl phosphate from the less polar 4-nitrophenol. A typical setup involves:
Column: A reversed-phase column, such as a C18 column. nih.govnih.gov
Mobile Phase: A mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer. nih.govmdpi.com An ion-pairing agent, such as tetrabutylammonium phosphate, is often added to the mobile phase to improve the retention and resolution of the anionic phosphate ester. nih.govnih.gov
Detection: A UV detector is used, monitoring at different wavelengths to selectively quantify the substrate and product. 4-Nitrophenyl phosphate can be monitored at 311 nm, while 4-nitrophenol (or its phenolate form) is typically monitored at or near 404 nm. nih.gov
This technique allows for the precise quantification of impurities, with acceptable lots of the substrate containing less than 0.3 mmol of 4-nitrophenol per mole of 4-Nitrophenyl phosphate. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Paired-Ion Reversed-Phase HPLC | nih.gov |
| Column | Reversed-phase (e.g., C18) | nih.govnih.gov |
| Mobile Phase | Methanol/Water with tetrabutylammonium phosphate | nih.gov |
| Detection (pNPP) | UV at 311 nm | nih.gov |
| Detection (pNP) | UV at 404 nm | nih.gov |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of reactions involving 4-Nitrophenyl phosphate. pjsir.orgnih.gov It allows for the qualitative assessment of the consumption of the starting material and the formation of products.
Procedure A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel GF 254. pjsir.org The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). A mixture of a polar and a less polar solvent, such as chloroform:methanol, is often effective for separating phosphate esters. pjsir.org After development, the spots can be visualized under a UV lamp, as the nitrophenyl group is UV-active. rsc.org Alternatively, phosphate-specific staining agents, such as ammonium molybdate followed by a reducing agent, can be used to visualize all phosphate-containing species as distinct blue spots. researchgate.net By comparing the relative intensity of the spots corresponding to the reactant and product, one can qualitatively follow the course of the reaction over time.
Mass Spectrometry for Molecular Identification and Reaction Pathway Analysis
Mass spectrometry (MS) is a definitive analytical tool for confirming the molecular weight of 4-Nitrophenyl phosphate and for identifying intermediates and products formed during its reactions, thereby elucidating reaction pathways. tandfonline.com
Molecular Identification Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile molecules like phosphate esters. In negative ion mode ESI-MS, 4-Nitrophenyl phosphate is readily detected as its deprotonated molecular ion [M-H]⁻. massbank.eu High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the ion. The experimentally determined mass can be compared to the theoretical exact mass to unambiguously identify the compound.
Reaction Pathway Analysis In mechanistic studies, MS and tandem MS (MS/MS) are invaluable. By analyzing the reaction mixture over time, researchers can identify the masses of various species present. For example, in hydrolysis reactions, MS can confirm the formation of the final phosphate product. tandfonline.com MS/MS experiments involve selecting a specific ion (like a suspected intermediate) and fragmenting it to obtain structural information. This fragmentation pattern can help to piece together the steps of a complex reaction mechanism, such as distinguishing between associative and dissociative pathways for phosphoryl transfer. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₆NO₆P | nih.gov |
| Molecular Weight | 219.09 g/mol | nih.gov |
| Exact Mass | 218.99327391 Da | nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | massbank.eu |
| Observed Ion [M-H]⁻ (m/z) | 217.98547 | massbank.eu |
Emerging Research Areas and Conceptual Advances in Aryl Phosphate Chemistry
Computational Chemistry and Molecular Dynamics Simulations in Phosphate (B84403) Ester Reactivity
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for unraveling the intricate mechanisms of phosphate ester reactivity at an atomic level. wisc.edunih.govbiomolmd.org These methods provide profound insights into the hydrolysis of compounds like 4-nitrophenyl phenyl hydrogen phosphate, elucidating the nature of transition states and the energetics of the reaction pathways.
Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are particularly powerful for studying enzymatic reactions. plos.org In these models, the chemically active site, involving the phosphate ester and key amino acid residues, is treated with high-level quantum mechanics, while the surrounding protein and solvent are described using more computationally efficient molecular mechanics. biomolmd.org This dual approach allows for the simulation of complex biological systems, providing a detailed picture of the catalytic process. nih.gov For instance, QM/MM studies on enzymes like alkaline phosphatase have shed light on the phosphoryl transfer mechanism, a fundamental process in the hydrolysis of this compound. wisc.edunih.gov
MD simulations further complement these studies by exploring the conformational dynamics of the enzyme-substrate complex. rsc.orgchemrxiv.org These simulations can reveal how the flexibility of the enzyme's active site contributes to catalysis and substrate specificity. By simulating the trajectory of atoms over time, researchers can identify key interactions and conformational changes that are crucial for the chemical transformation of the phosphate ester. miami.edu
Recent computational work has also focused on the non-enzymatic hydrolysis of aryl phosphates, providing a baseline for understanding the catalytic power of enzymes. nih.govresearchgate.net Density functional theory (DFT) calculations have been employed to investigate the reaction mechanism in solution, detailing the role of solvent molecules and the structure of the transition state. nih.gov
Table 1: Computational Methods in the Study of Phosphate Ester Reactivity
| Method | Application to this compound Reactivity | Key Insights |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidation of enzymatic hydrolysis mechanisms. | Detailed characterization of transition states, role of active site residues, and energetics of phosphoryl transfer. |
| Molecular Dynamics (MD) Simulations | Investigation of enzyme-substrate dynamics and conformational changes. | Understanding of protein flexibility, substrate binding, and the role of solvent in catalysis. |
| Density Functional Theory (DFT) | Study of non-enzymatic hydrolysis in solution. | Mechanistic details of the reaction pathway and the influence of the solvent environment. |
Engineering of Enzymes for Enhanced or Altered Phosphate Ester Hydrolysis
The engineering of enzymes with tailored properties for the hydrolysis of specific phosphate esters like this compound is a rapidly advancing field. Techniques such as directed evolution and site-directed mutagenesis are employed to create enzyme variants with enhanced catalytic efficiency, altered substrate specificity, and improved stability.
Directed evolution involves creating a large library of enzyme mutants and screening them for a desired function. researchgate.net This approach mimics the process of natural selection in the laboratory. For example, error-prone PCR can be used to introduce random mutations into the gene encoding a phosphatase. The resulting mutant enzymes can then be screened for improved activity towards this compound. Subsequent rounds of mutation and selection can lead to significant improvements in catalytic performance. researchgate.net
Site-directed mutagenesis, on the other hand, is a more rational approach where specific amino acid residues in the enzyme's active site are targeted for mutation. pnas.orgpnas.org This method relies on a detailed understanding of the enzyme's structure and catalytic mechanism. By replacing key amino acids, researchers can probe their roles in substrate binding and catalysis, and rationally design enzymes with altered properties. nih.govmdpi.com For instance, modifying residues that interact with the phenyl groups of this compound could alter the enzyme's specificity for this substrate.
These engineered enzymes have a wide range of potential applications, from their use in bioremediation to their integration into biosensors and biocatalytic synthesis pathways. The ability to fine-tune the properties of phosphatases opens up new possibilities for their practical use.
Bio-Inspired Catalysis for Selective Phosphoryl Transfer
Inspired by the remarkable efficiency and selectivity of natural enzymes, researchers are developing synthetic catalysts that mimic the function of phosphatases. nih.govanl.govnih.gov These bio-inspired catalysts offer the potential for robust and selective phosphoryl transfer from substrates such as this compound under a variety of conditions.
One promising area of research involves the use of metal complexes as catalysts for phosphate ester hydrolysis. uni-heidelberg.de Lanthanide ions, for instance, have been shown to be highly effective in cleaving the phosphodiester bonds in RNA and can also catalyze the hydrolysis of aryl phosphates. nii.ac.jpjst.go.jpresearchgate.net The strong Lewis acidity of these metal ions allows them to coordinate to the phosphate group, facilitating nucleophilic attack and promoting the cleavage of the P-O bond.
Metal-organic frameworks (MOFs) are another class of materials being explored for bio-inspired catalysis. acs.org These porous materials can be designed to have active sites that mimic the coordination environment of metalloenzymes. The tunable nature of MOFs allows for the optimization of their catalytic activity for specific substrates like this compound.
Supramolecular catalysts, which utilize non-covalent interactions to bind and activate substrates, are also being investigated. These systems can create a microenvironment around the phosphate ester that is conducive to hydrolysis, similar to the active site of an enzyme.
Table 2: Examples of Bio-Inspired Catalysts for Phosphate Ester Hydrolysis
| Catalyst Type | Example | Mechanism of Action |
| Metal Complexes | Lanthanide(III) ions | Lewis acid catalysis, activation of the phosphate group. |
| Metal-Organic Frameworks (MOFs) | Zirconium-based MOFs | Mimicking the active site of metalloenzymes, providing a confined reaction environment. |
| Supramolecular Catalysts | Cyclodextrin-based systems | Encapsulation of the substrate and positioning of catalytic groups. |
Integration of Phosphate Ester Hydrolysis in Multi-Enzyme Systems
The integration of the hydrolysis of this compound into multi-enzyme systems represents a sophisticated approach to biocatalysis, enabling the construction of artificial metabolic pathways and diagnostic cascades. In such systems, the product of one enzymatic reaction serves as the substrate for the next, allowing for complex chemical transformations to be carried out in a single pot.
The hydrolysis of this compound, catalyzed by a phosphatase, can be coupled to a subsequent enzymatic reaction that utilizes the released phenyl phosphate or 4-nitrophenol (B140041). For example, the 4-nitrophenol produced can be a substrate for a downstream enzyme, leading to the synthesis of a valuable chemical or a detectable signal.
The immobilization of enzymes on solid supports is a crucial aspect of developing robust multi-enzyme systems. Co-immobilization of a phosphatase with other enzymes on the same support can improve the efficiency of the cascade by reducing the diffusion distance of intermediates and enhancing the stability of the biocatalysts.
While the specific integration of this compound hydrolysis into complex multi-enzyme systems is an emerging area, the principles have been well-established in other biocatalytic cascades. The development of such systems holds promise for applications in green chemistry, bioremediation, and diagnostics.
Methodological Innovations in Characterizing Phosphoryl Bond Cleavage
The development of advanced analytical techniques has been pivotal in advancing our understanding of phosphoryl bond cleavage in molecules like this compound. These methodological innovations allow for the real-time monitoring of hydrolysis reactions and the detailed characterization of reaction intermediates and products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics and mechanism of phosphate ester hydrolysis. ucdavis.edu 31P NMR, in particular, is highly sensitive to the chemical environment of the phosphorus nucleus, allowing for the direct observation of the substrate, intermediates, and the inorganic phosphate product. researchgate.netnih.gov Changes in the chemical shifts can provide information about the coordination of metal ions to the phosphate group and the nature of the transition state.
Mass spectrometry (MS) techniques, such as electrospray ionization mass spectrometry (ESI-MS), are invaluable for identifying and characterizing the species present in a reaction mixture. MS can be used to detect transient intermediates and to confirm the identity of the final products of hydrolysis.
Fluorescent probes have emerged as a sensitive and versatile tool for monitoring phosphatase activity. mdpi.comnih.govresearchgate.net These probes are designed to undergo a change in their fluorescence properties upon enzymatic hydrolysis. For example, a non-fluorescent substrate can be converted into a highly fluorescent product, allowing for the continuous and high-throughput screening of enzyme activity. The hydrolysis of this compound itself can be monitored spectrophotometrically by the release of the yellow 4-nitrophenolate (B89219) anion at alkaline pH. nih.govwikipedia.orgchronolab.com
These methodological advancements, often used in combination, provide a comprehensive picture of the phosphoryl bond cleavage process, from the initial binding of the substrate to the final release of the products.
Q & A
Basic Research Questions
Q. What are the standard protocols for using 4-NPP as a substrate in phosphatase activity assays?
- Methodological Answer : The quenched assay protocol involves preparing 4-NPP (10–50 mM) in a buffer adjusted to the target pH (e.g., pH 5–9). Reaction volumes (200 µL) are initiated by adding enzyme, quenched with 1 M NaOH, and quantified using UV-vis spectroscopy (ε = 18,000 M⁻¹ cm⁻¹ at 405 nm for 4-nitrophenoxide). Ensure linearity by restricting product conversion to <5% to avoid substrate depletion . For alkaline phosphatase, follow IFCC-recommended protocols using di-Tris salt formulations to stabilize the substrate and maintain reaction rates within 100±5% of expected values .
Q. How can researchers verify the purity of 4-NPP and address batch-to-batch variability?
- Methodological Answer : Use HPLC to detect impurities (e.g., free 4-nitrophenol, which absorbs at 400 nm and interferes with assays). Confirm purity via NMR (checking for intact phosphate ester peaks) and UV-vis spectroscopy (λ_max = 310 nm for 4-NPP). Ensure water content ≤6% via Karl Fischer titration, as hydration affects solubility and reaction kinetics .
Q. What safety precautions are critical when handling 4-NPP in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) in well-ventilated areas to avoid respiratory or dermal irritation. Store at +2–8°C in desiccated, light-protected containers to prevent hydrolysis. Monitor degradation by tracking free 4-nitrophenol levels (UV-vis at 400 nm) over time .
Advanced Research Questions
Q. How do pH and metal ions influence the catalytic efficiency of phosphatases using 4-NPP?
- Methodological Answer : Zinc-mediated enzymes (e.g., alkaline phosphatase) bind 4-NPP as a dianion, with catalytic rates peaking near pH 10. For pH-dependent studies, fit kinetic data to equations like , where and are derived from activity profiles. Metal-free systems show negligible activity, highlighting the role of Zn²⁺ in stabilizing transition states .
Q. How can researchers resolve contradictions in reported values for 4-NPP across studies?
- Methodological Answer : Discrepancies arise from buffer composition (e.g., Tris vs. HEPES), ionic strength, and substrate purity. Standardize assays using IFCC-recommended di-Tris salt formulations and validate via Lineweaver-Burk plots. Control for competitive inhibition by free phosphate (common in impure batches) using HPLC-purified 4-NPP .
Q. What strategies improve the detection limit of phosphatase assays using 4-NPP?
- Methodological Answer : Enhance sensitivity by coupling 4-NPP hydrolysis to secondary reactions (e.g., NADPH oxidation in coupled systems) or using fluorogenic substrates in parallel. For direct assays, optimize enzyme concentration to ensure initial rates fall within the linear range (0.05–0.2 ΔA/min) and reduce background noise via high-purity reagents .
Q. How does 4-NPP compare to bis(4-nitrophenyl) phosphate (BNPP) in studying phosphoesterase mechanisms?
- Methodological Answer : BNPP, a diester, mimics RNA/DNA cleavage and requires nucleophilic attack, while 4-NPP (monoester) undergoes direct hydrolysis. Use 4-NPP to probe metal-dependent phosphatases (e.g., alkaline phosphatase) and BNPP for studying phosphotriesterases. Kinetic studies show Pd-PTE hydrolyzes BNPP 10⁶-fold faster than 4-NPP, reflecting substrate specificity .
Q. What are the implications of 4-NPP’s interaction with artificial zinc(II) complexes in enzyme modeling?
- Methodological Answer : Zinc(II)-cyclen complexes (e.g., (33)/(34)) form 1:1 adducts with 4-NPP, mimicking natural phosphatases. Use these models to study transition-state stabilization via UV-vis titrations (monitor λ shifts at 310 nm). Compare values (e.g., 10⁻⁴ M for 4-NPP vs. 10⁻² M for phenyl phosphate) to quantify ligand affinity .
Data Contradiction Analysis
Q. Why do studies report divergent pH optima for 4-NPP hydrolysis by phosphatases?
- Methodological Answer : Variations stem from enzyme isoforms (e.g., arylesterase A vs. B) and buffer effects. For example, arylesterase B shows higher activity at pH 8 with 4-NPP, while isoform A peaks at pH 10. Validate pH profiles using standardized buffers (e.g., 50 mM HEPES for pH 7–9, carbonate for pH >9) and confirm isoform identity via genotyping or inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
